![molecular formula C12H11N3O2S B5715341 N-[(6-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B5715341.png)
N-[(6-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide
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Overview
Description
N-[(6-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide is a thiourea derivative known for its diverse applications in various fields such as chemistry, biology, and medicine. Thiourea derivatives have a long history as functional ligands in coordination chemistry, coordinating to metals via both oxygen and sulfur atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide involves the reaction of 6-methylpyridin-2-amine with furan-2-carbonyl chloride in the presence of a base, followed by the addition of thiourea. The reaction typically occurs under reflux conditions with solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[(6-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
N-[(6-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(6-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide involves its ability to coordinate with metal ions through its oxygen and sulfur atoms. This coordination can disrupt metal-dependent biological processes, leading to its antibacterial, antifungal, and anticancer activities . The compound’s molecular targets include enzymes and proteins that require metal ions for their activity .
Comparison with Similar Compounds
Similar Compounds
N-[(6-methylpyridin-2-yl)carbamothioyl]thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide: Contains a benzene ring instead of a furan ring.
N-[(4-methylpyridin-2-yl)carbamothioyl]thiophene-2-carboxamide: Similar structure but with a 4-methylpyridine ring instead of a 6-methylpyridine ring.
Uniqueness
N-[(6-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide is unique due to its specific combination of a furan ring and a 6-methylpyridine ring, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and exhibit significant biological activities makes it a valuable compound in various research fields .
Properties
IUPAC Name |
N-[(6-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c1-8-4-2-6-10(13-8)14-12(18)15-11(16)9-5-3-7-17-9/h2-7H,1H3,(H2,13,14,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEPXNZMANZDQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=S)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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